molecular formula C10H14N2O2 B2617346 1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone CAS No. 2445793-35-9

1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone

Cat. No.: B2617346
CAS No.: 2445793-35-9
M. Wt: 194.234
InChI Key: MSWKVCRHISLOGF-UHFFFAOYSA-N
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Description

1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an azetidine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone
  • 1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]propanone
  • 1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]butanone

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(2,5-dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)12-6-9(7-12)10(14)11-4-2-3-5-11/h2-3,9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWKVCRHISLOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)N2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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